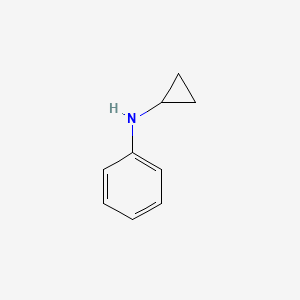

N-Cyclopropylaniline

CAS No.: 34535-98-3

Cat. No.: VC2024776

Molecular Formula: C9H11N

Molecular Weight: 133.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 34535-98-3 |

|---|---|

| Molecular Formula | C9H11N |

| Molecular Weight | 133.19 g/mol |

| IUPAC Name | N-cyclopropylaniline |

| Standard InChI | InChI=1S/C9H11N/c1-2-4-8(5-3-1)10-9-6-7-9/h1-5,9-10H,6-7H2 |

| Standard InChI Key | AOTWIFLKURJQGE-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=CC=CC=C2 |

| Canonical SMILES | C1CC1NC2=CC=CC=C2 |

Introduction

Chemical Identity and Structure

N-Cyclopropylaniline (CAS No. 34535-98-3) is an aniline derivative with molecular formula C₉H₁₁N and a molecular weight of 147.19 g/mol. Its structure consists of an aniline moiety with a cyclopropyl group attached to the nitrogen atom. Also known as phenylcyclopropylamine, this compound belongs to the broader class of N-substituted anilines .

The compound's structural features include:

-

A benzene ring connected to an amino group

-

A cyclopropyl group attached to the nitrogen atom

-

A planar aromatic system with a non-planar cyclopropyl substituent

The three-membered cyclopropyl ring is particularly important for the compound's unique reactivity patterns, especially its behavior under oxidative conditions.

Physical and Chemical Properties

N-Cyclopropylaniline is typically obtained as a combustible liquid with specific hazard classifications. Its physical state at room temperature is liquid, with a characteristic amine odor.

The compound is soluble in common organic solvents such as acetonitrile, ethanol, and toluene, but has limited solubility in water. Its cyclopropyl group contains significant ring strain (approximately 28 kcal/mol), which contributes to its distinctive reactivity profile .

Synthesis Methods

Several methods have been developed for the synthesis of N-cyclopropylaniline, with the choice of method often depending on the scale and specific application requirements.

Direct Condensation Method

One practical approach involves the condensation of anilines with [(1-ethoxycyclopropyl)oxy]trimethylsilane. This method proceeds through a two-step process without requiring purification of the intermediate 1-alkoxy-1-anilinocyclopropane:

-

Step 1: Reaction of aniline with [(1-ethoxycyclopropyl)oxy]trimethylsilane in the presence of acetic acid and methanol at reflux temperature (67-69°C) under nitrogen atmosphere.

-

Step 2: Reduction of the intermediate using sodium borohydride (NaBH₄) and boron trifluoride tetrahydrofuran complex (BF₃·THF) .

Palladium-Catalyzed Amination

N-Cyclopropylaniline can also be synthesized through palladium-catalyzed Buchwald-Hartwig amination:

-

Bromobenzene is reacted with cyclopropylamine in the presence of a palladium catalyst (Pd₂(dba)₃), a ligand (BrettPhos), and a base (t-BuOK) in toluene.

-

The reaction mixture is heated at 80°C for approximately 18 hours.

-

After completion, the product is purified by silica gel chromatography .

This method typically provides high yields (approximately 85%) and can be adapted for the synthesis of substituted N-cyclopropylanilines by using appropriately substituted bromobenzenes .

Chemical Reactivity and Behavior

Single-Electron Transfer Properties

N-Cyclopropylaniline exhibits distinctive behavior upon single-electron oxidation, making it valuable as a probe in various chemical systems. The initial oxidation creates a nitrogen radical cation, which undergoes rapid and irreversible cyclopropyl ring-opening .

This ring-opening process is driven by the release of strain energy (approximately 28 kcal/mol) from the cyclopropane ring, resulting in the formation of an iminium distonic radical cation. The irreversible nature of this process distinguishes N-cyclopropylaniline from other aniline derivatives and makes it particularly useful for probing oxidative processes .

Radical Cation Dynamics

Laser flash photolysis experiments have provided detailed insights into the properties of the N-cyclopropylaniline radical cation:

-

Transient absorbance maximum at approximately 495 nm

-

Lifetime of approximately 580 ns

-

The radical cation lifetime is primarily dictated by the rate of cyclopropyl ring-opening rather than bimolecular reactions

These properties contrast with those of structurally similar compounds lacking the cyclopropyl group, such as N-isopropylaniline, which exhibits much longer radical cation lifetimes (>50 μs) and different spectral characteristics .

Electrocatalytic Reactions

N-Cyclopropylaniline participates in electrocatalytic redox neutral [3+2] annulation with alkenes. This reaction proceeds through a chain mechanism involving:

-

Initial formation of the N-cyclopropylaniline radical cation by electrochemical oxidation

-

Ring-opening of the cyclopropyl group

-

Reaction with alkenes to form 5-membered carbocycles

This process provides an efficient route to aniline-substituted 5-membered carbocycles with yields up to 81% .

Applications in Research and Chemistry

Probes for Oxidative Processes

N-Cyclopropylanilines serve as effective probes for single-electron transfer (SET) processes in both enzymatic and chemical systems. Their application as SET probes capitalizes on the irreversible ring-opening reaction that occurs after initial oxidation .

A significant application has been in probing the oxidative properties of triplet-state photosensitizers in aqueous solutions. Research has demonstrated that N-cyclopropylanilines undergo spontaneous, irreversible ring-opening after SET oxidation, which outcompetes radical cation quenching by antioxidant moieties. This property allows for more accurate measurement of oxidation rates in steady-state experiments .

| Compound | Bimolecular Rate Constant with SRFA (M⁻¹s⁻¹) |

|---|---|

| N-Cyclopropylaniline | 1.2 × 10⁹ |

| 3-Chloro-N-cyclopropylaniline | 8.7 × 10⁸ |

| 2-Methoxy-N-cyclopropylaniline | > 1.2 × 10⁹ |

| Comparison: 2,4,6-Trimethylphenol | 5.4 × 10⁸ |

SRFA: Suwannee River Fulvic Acid (representing dissolved organic matter)

Organic Synthesis Applications

N-Cyclopropylanilines serve as valuable scaffolds in organic synthesis, particularly for the preparation of:

-

Quinolinecarboxylic acids and their derivatives

-

Complex heterocyclic compounds

-

Aniline-substituted 5-membered carbocycles via [3+2] annulation reactions

The compound's unique reactivity profile, particularly its ability to undergo ring-opening followed by further transformations, makes it a versatile building block for constructing complex molecular architectures.

Mechanistic Studies in Enzymatic Systems

N-Cyclopropylaniline derivatives have been used to investigate enzymatic mechanisms, particularly those involving cytochrome P450-catalyzed N-dealkylation processes. Theoretical studies using density functional theory have elucidated the mechanism of N-dealkylation of N-cyclopropyl-N-methylaniline:

-

Initial C-H hydroxylation on the N-substituent forms a carbinolaniline complex

-

Subsequent decomposition yields cyclopropanone (or formaldehyde) and N-methylaniline (or N-cyclopropylaniline)

These studies have revealed that the rate-limiting step is an isotope-sensitive hydrogen atom transfer, and that environmental effects can influence the regioselectivity of the reaction .

Derivatives and Structure-Activity Relationships

Various substituted N-cyclopropylanilines have been synthesized and studied to understand structure-activity relationships and optimize properties for specific applications.

Common Derivatives

The electronic and steric effects of these substituents significantly influence the reactivity, particularly the oxidation potential and the rate of radical cation formation.

Structure-Activity Trends

Studies of N-cyclopropylaniline derivatives have revealed important structure-activity relationships:

-

Electron-donating groups (e.g., methoxy) enhance the rate of oxidation

-

Electron-withdrawing groups (e.g., chloro, cyano) decrease the rate of oxidation

-

The position of substituents on the aromatic ring affects both oxidation potential and radical cation stability

-

Steric effects can influence the accessibility of the nitrogen atom for oxidation

These trends provide guidance for the design of N-cyclopropylaniline derivatives with tailored properties for specific applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume